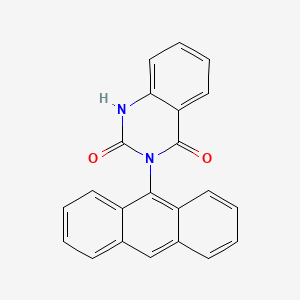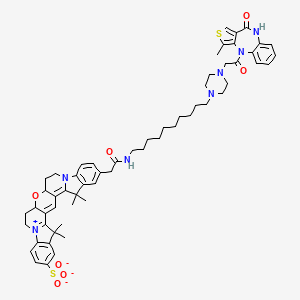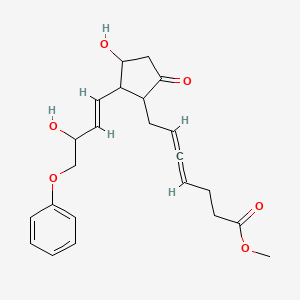
CID 5353607
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule inhibitor of protein kinase D (PKD), which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration . CID755673 has been extensively studied for its potential therapeutic applications, particularly in the context of cancer and stem cell research.
Preparation Methods
The preparation of CID755673 involves several synthetic routes and reaction conditions. One common method includes the use of butyl lithium and a Grignard reagent to synthesize the intermediate compounds, which are then further reacted to produce the final product . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
CID755673 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID755673 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of protein kinase D in various cellular processes. In biology, it has been shown to maintain the pluripotency of embryonic stem cells by inhibiting protein kinase D . In medicine, CID755673 is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the proliferation and survival of cancer cells . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of CID755673 involves the inhibition of protein kinase D. By binding to the active site of the enzyme, CID755673 prevents the phosphorylation of downstream targets, thereby disrupting various signaling pathways involved in cell proliferation, survival, and migration . This inhibition leads to the suppression of cancer cell growth and the maintenance of stem cell pluripotency.
Comparison with Similar Compounds
CID755673 can be compared with other protein kinase D inhibitors, such as CID755673 analogs and other small molecule inhibitors. Similar compounds include CID755673 analogs, which have been modified to improve their potency and selectivity . The uniqueness of CID755673 lies in its ability to selectively inhibit protein kinase D without affecting other kinases, making it a valuable tool for studying the specific role of protein kinase D in various cellular processes .
Properties
CAS No. |
105368-47-6 |
|---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |
InChI Key |
PTOJVMZPWPAXER-BUHFOSPRSA-N |
Isomeric SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)
![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
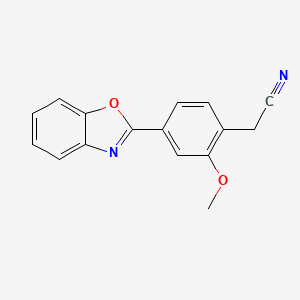
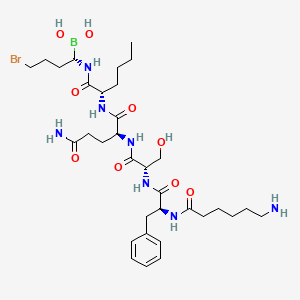
![N-(3-chlorophenyl)-4-methyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10773582.png)
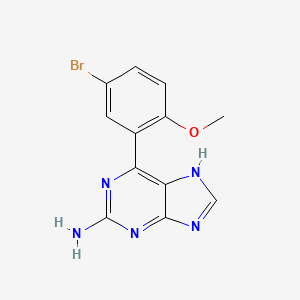
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
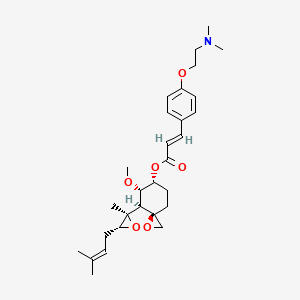
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)
